molecular formula C12H16O2 B076130 Tetrahydro-2-(4-methylphenoxy)-2H-pyran CAS No. 13481-09-9

Tetrahydro-2-(4-methylphenoxy)-2H-pyran

Cat. No.: B076130
CAS No.: 13481-09-9
M. Wt: 192.25 g/mol
InChI Key: CLBYZOIXSNMRNV-UHFFFAOYSA-N
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Description

Tetrahydro-2-(4-methylphenoxy)-2H-pyran is a useful research compound. Its molecular formula is C12H16O2 and its molecular weight is 192.25 g/mol. The purity is usually 95%.
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Biological Activity

Tetrahydro-2-(4-methylphenoxy)-2H-pyran is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antioxidant, antimicrobial, and cytotoxic properties, as well as insights from recent research studies.

Chemical Structure and Properties

This compound is characterized by a six-membered heterocyclic structure containing oxygen, which is known to influence its biological activity. The presence of the 4-methylphenoxy group enhances its lipophilicity, potentially affecting its interaction with biological membranes and targets.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, derivatives of pyran structures have shown the ability to scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. A study demonstrated that certain 4H-pyran derivatives exhibited strong DPPH scavenging activity, with IC50 values lower than standard antioxidants like butylated hydroxytoluene (BHT) .

CompoundDPPH IC50 (µM)Reducing Power EC50 (mM)
4g75.10.072
4j85.880.074
BHTN/A0.089

Antimicrobial Activity

The antimicrobial potential of this compound has been explored through various derivatives. In a study evaluating 4H-pyran derivatives, compounds were tested against Gram-positive bacteria and exhibited lower IC50 values than ampicillin . These findings suggest that this compound and its analogs may serve as effective antimicrobial agents.

Cytotoxicity

Cytotoxic effects have also been investigated in relation to this compound. Certain derivatives were tested against HCT-116 cancer cells, revealing significant inhibitory effects on cell proliferation. For example, compounds with structural similarities demonstrated IC50 values indicating potent cytotoxicity against these cancer cells .

Safety and Toxicological Profile

The safety profile of this compound has been assessed in various studies. Notably, it was found to be non-genotoxic in in vitro micronucleus tests and did not exhibit significant mutagenic activity in bacterial reverse mutation assays . These findings are promising for its potential therapeutic applications.

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized several 4H-pyran derivatives, including those related to this compound, and evaluated their biological activities. The results indicated that modifications to the pyran ring could enhance antioxidant and antimicrobial properties significantly .
  • Comparative Analysis : A comparative analysis of pyran derivatives highlighted the structural features that contribute to their bioactivity. For instance, the introduction of hydroxyl or carboxylic groups in related compounds improved solubility and bioactivity profiles .
  • Therapeutic Potential : The therapeutic potential of this compound extends beyond its antioxidant and antimicrobial activities; it may also play a role in metabolic disorders due to its interaction with peroxisome proliferator-activated receptors (PPARs), which are crucial in lipid metabolism and insulin sensitivity .

Properties

IUPAC Name

2-(4-methylphenoxy)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-10-5-7-11(8-6-10)14-12-4-2-3-9-13-12/h5-8,12H,2-4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLBYZOIXSNMRNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2CCCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7051686
Record name 2-(4-Methylphenoxy)tetrahydro-2H-pyran
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Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13481-09-9
Record name Tetrahydro-2-(4-methylphenoxy)-2H-pyran
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Tetrahydro-2-(4-methylphenoxy)-2H-pyran
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-Pyran, tetrahydro-2-(4-methylphenoxy)-
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Record name 2-(4-Methylphenoxy)tetrahydro-2H-pyran
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrahydro-2-(p-tolyloxy)-2H-pyran
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Record name TETRAHYDRO-2-(4-METHYLPHENOXY)-2H-PYRAN
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